Cas no 206440-83-7 (N-Desmethyl-3-hydroxy Tamoxifen O-β-D-Glucuronide)

N-Desmethyl-3-hydroxy Tamoxifen O-β-D-Glucuronide is a major metabolite of tamoxifen, formed via hepatic glucuronidation of N-desmethyl-3-hydroxy tamoxifen. This conjugated compound plays a significant role in tamoxifen’s pharmacokinetics, contributing to its elimination and metabolic clearance. Its formation underscores the importance of phase II metabolism in modulating the bioavailability and activity of tamoxifen and its derivatives. As a glucuronide conjugate, it exhibits enhanced water solubility, facilitating renal excretion and reducing potential systemic exposure. This metabolite is of particular interest in pharmacological and clinical studies, serving as a biomarker for tamoxifen metabolism and aiding in the assessment of metabolic pathways and drug interactions. Its characterization supports research in oncology and drug metabolism.
N-Desmethyl-3-hydroxy Tamoxifen O-β-D-Glucuronide structure
206440-83-7 structure
Product name:N-Desmethyl-3-hydroxy Tamoxifen O-β-D-Glucuronide
CAS No:206440-83-7
MF:C31H35NO8
Molecular Weight:549.6115
CID:1060913
PubChem ID:71315770

N-Desmethyl-3-hydroxy Tamoxifen O-β-D-Glucuronide 化学的及び物理的性質

名前と識別子

    • N-Desmethyl-3-hydroxy Tamoxifen O-β-D-Glucuronide
    • (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]oxane-2-carboxylic acid
    • A-D-Glucuronide
    • DTXSID40747563
    • 3-[(1E)-1-[4-[2-(MethylaMino)ethoxy]phenyl]-2-phenyl-1-but
    • 206440-83-7
    • N-DESMETHYL-3-HYDROXY TAMOXIFEN O-BETA-D-GLUCURONIDE
    • N-Desmethyl-3-hydroxy Tamoxifen O-
    • 3-[(1E)-1-{4-[2-(Methylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenyl beta-D-glucopyranosiduronic acid
    • インチ: InChI=1S/C31H35NO8/c1-3-24(19-8-5-4-6-9-19)25(20-12-14-22(15-13-20)38-17-16-32-2)21-10-7-11-23(18-21)39-31-28(35)26(33)27(34)29(40-31)30(36)37/h4-15,18,26-29,31-35H,3,16-17H2,1-2H3,(H,36,37)/b25-24+/t26-,27-,28+,29-,31+/m0/s1
    • InChIKey: BSCUKTJLQVNCRL-QXBBUDDSSA-N
    • SMILES: CCC(=C(C1=CC=C(C=C1)OCCNC)C2=CC(=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4

計算された属性

  • 精确分子量: 549.23626707g/mol
  • 同位素质量: 549.23626707g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 5
  • 氢键受体数量: 9
  • 重原子数量: 40
  • 回転可能化学結合数: 11
  • 複雑さ: 822
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 5
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.5
  • トポロジー分子極性表面積: 138Ų

N-Desmethyl-3-hydroxy Tamoxifen O-β-D-Glucuronide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
D292250-5mg
N-Desmethyl-3-hydroxy Tamoxifen O-β-D-Glucuronide
206440-83-7
5mg
$1918.00 2023-05-18
TRC
D292250-0.5mg
N-Desmethyl-3-hydroxy Tamoxifen O-β-D-Glucuronide
206440-83-7
0.5mg
$ 220.00 2023-02-02
TRC
D292250-.5mg
N-Desmethyl-3-hydroxy Tamoxifen O-β-D-Glucuronide
206440-83-7
5mg
$253.00 2023-05-18

N-Desmethyl-3-hydroxy Tamoxifen O-β-D-Glucuronide 関連文献

N-Desmethyl-3-hydroxy Tamoxifen O-β-D-Glucuronideに関する追加情報

N-Desmethyl-3-hydroxy Tamoxifen O-β-D-Glucuronide: A Comprehensive Overview

N-Desmethyl-3-hydroxy Tamoxifen O-β-D-Glucuronide (CAS No. 206440-83-7) is a significant compound in the field of pharmacology and oncology, particularly in the study and treatment of breast cancer. This compound is a metabolite of tamoxifen, a well-known antiestrogenic agent widely used in the treatment and prevention of hormone receptor-positive breast cancer. The structure of N-Desmethyl-3-hydroxy Tamoxifen O-β-D-Glucuronide includes a desmethylated tamoxifen moiety conjugated with a glucuronic acid group, which plays a crucial role in its pharmacokinetics and biological activity.

The synthesis and characterization of N-Desmethyl-3-hydroxy Tamoxifen O-β-D-Glucuronide have been extensively studied to understand its role in tamoxifen metabolism. Recent studies have highlighted its importance as an active metabolite, contributing to the overall efficacy of tamoxifen in cancer therapy. The glucuronidation process, mediated by UDP-glucuronosyltransferases (UGTs), is a key step in the detoxification and elimination of tamoxifen derivatives, ensuring their safe clearance from the body while maintaining therapeutic activity.

One of the most intriguing aspects of N-Desmethyl-3-hydroxy Tamoxifen O-β-D-Glucuronide is its potential as a biomarker for monitoring tamoxifen therapy. Researchers have explored its levels in plasma and urine as indicators of drug response and patient outcomes. For instance, studies have shown that higher concentrations of this metabolite correlate with better therapeutic responses in breast cancer patients, suggesting its role as a predictive marker for treatment efficacy.

In terms of pharmacodynamics, N-Desmethyl-3-hydroxy Tamoxifen O-β-D-Glucuronide exhibits selective estrogen receptor modulation (SERM) activity, similar to tamoxifen but with potentially enhanced specificity and reduced side effects. Recent preclinical studies have demonstrated its ability to inhibit the growth of estrogen-dependent breast cancer cells without significantly affecting normal cellular functions, making it a promising candidate for targeted therapies.

The development of analytical methods for quantifying N-Desmethyl-3-hydroxy Tamoxifen O-beta-D-glucuronide in biological samples has also advanced significantly. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has enabled precise determination of this compound in complex matrices, facilitating its use in clinical trials and pharmacokinetic studies.

Moreover, the exploration of combination therapies involving N-desmethyl-tamoxifen derivatives has opened new avenues for cancer treatment. By combining this compound with other anticancer agents or targeted therapies, researchers aim to enhance antitumor efficacy while minimizing adverse effects. Early results from such combinations show synergistic effects, particularly in overcoming drug resistance in advanced breast cancer models.

In conclusion, N-desmethyl-tamoxifen o-beta-d-glucuronide represents a critical area of research in oncology, offering insights into tamoxifen metabolism, therapeutic efficacy, and personalized medicine approaches. As ongoing studies continue to unravel its mechanisms and applications, this compound holds great promise for improving outcomes in breast cancer patients worldwide.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd